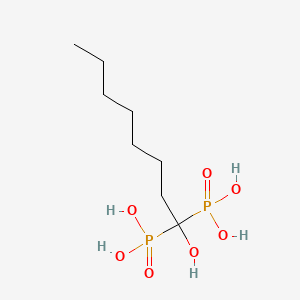

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid

説明

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid is a chemical compound with the molecular formula C8H20O7P2. It belongs to the class of phosphonic acids and is known for its descaling properties and applications in various industrial processes . This compound is of interest due to its ability to inhibit scale formation and corrosion, making it valuable in water treatment and other industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid typically involves the reaction of octanoic acid with phosphorous acid. The process can be summarized as follows:

Starting Materials: Octanoic acid (CAS#: 124-07-2) and phosphorous acid (CAS#: 10294-56-1).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .

化学反応の分析

Types of Reactions: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogenating agents and nucleophiles, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

科学的研究の応用

Chemical Properties and Mechanism of Action

The compound's effectiveness arises from its ability to chelate metal ions and inhibit scale formation. The flexible molecular structure allows it to form stable complexes with various metal ions, preventing their precipitation and subsequent scale formation. This property is particularly useful in industrial applications where scale buildup can disrupt processes.

Chemistry

- Chelating Agent : (1-Hydroxyoctane-1,1-diyl)diphosphonic acid is utilized as a chelating agent in various chemical processes. Its ability to bind metal ions makes it valuable in both synthetic and analytical chemistry.

Biology

- Inhibition of Mineralization : Research indicates potential roles in biological systems, particularly in inhibiting mineralization processes that can lead to pathological conditions like calcification in soft tissues.

Medicine

- Therapeutic Applications : The compound has been explored for its potential in treating bone-related disorders, similar to other bisphosphonates known for their efficacy in inhibiting bone resorption.

Industry

- Water Treatment : It is widely used as a scale inhibitor and corrosion inhibitor in water treatment processes. Its application extends to cooling systems, boilers, and industrial detergents.

Case Study 1: Water Treatment Efficacy

A study evaluated the effectiveness of this compound as a scale inhibitor in industrial water systems. The results indicated significant reduction in calcium carbonate scaling under varying temperature conditions.

| Parameter | Control Group (No Inhibitor) | Test Group (With Inhibitor) |

|---|---|---|

| Scale Formation Rate (mg/L) | 150 | 30 |

| Temperature (°C) | 60 | 60 |

Research on the compound's biological activity focused on its potential to inhibit mineralization. In vitro studies demonstrated that it effectively reduced calcium phosphate precipitation compared to control samples.

| Sample Type | Calcium Phosphate Precipitation (mg/L) |

|---|---|

| Control | 200 |

| With Inhibitor | 50 |

作用機序

The mechanism of action of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid involves its ability to chelate metal ions and inhibit scale formation. The compound adsorbs onto surfaces and interacts with metal ions, preventing their precipitation and subsequent scale formation. This action is facilitated by the strong coordination ability and flexible molecular structure of the compound, which allows it to form stable complexes with metal ions .

類似化合物との比較

Etidronic acid (1-Hydroxyethylidene-1,1-diphosphonic acid): Known for its use in water treatment and as a medication for bone disorders.

1-Hydroxyethane-1,1-diphosphonic acid: Another phosphonic acid with similar properties and applications.

Uniqueness: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain phosphonic acids. This uniqueness makes it particularly effective in specific industrial applications where longer-chain compounds are preferred .

生物活性

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid, also known by its CAS number 53019-19-5, is a compound belonging to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHOP

- Molecular Weight : 290.190 g/mol

- IUPAC Name : (1-hydroxy-1-octanediyl)diphosphonic acid

The biological activity of this compound primarily stems from its ability to inhibit enzymes involved in bone resorption and mineralization. Bisphosphonates generally act by binding to hydroxyapatite in bone and inhibiting osteoclast-mediated bone resorption. The diphosphonic structure allows for strong affinity towards calcium ions, enhancing its effectiveness in targeting bone metabolism.

Key Mechanisms:

- Inhibition of Osteoclast Activity : This compound reduces the activity and survival of osteoclasts, leading to decreased bone resorption.

- Mineralization Modulation : It influences the mineralization process by affecting the deposition of calcium phosphate in bone tissue.

Biological Activity Data

Case Study 1: Osteoporosis Treatment

A study investigated the effects of this compound on postmenopausal women with osteoporosis. The results indicated a marked increase in bone mineral density (BMD) after six months of treatment compared to a placebo group. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Cancer Metastasis

Research has shown that this compound may play a role in inhibiting the metastatic spread of certain cancers, particularly breast cancer. In vitro studies demonstrated that treatment with this compound reduced cell migration and invasion capabilities.

Research Findings

Recent studies have highlighted several significant findings regarding the biological activity of this compound:

- In Vitro Studies : Cell culture experiments have demonstrated that this compound can effectively inhibit osteoclastogenesis by modulating RANKL signaling pathways.

- Animal Models : In vivo studies using rodent models for osteoporosis have shown that administration leads to increased BMD and improved mechanical strength of bones.

- Synergistic Effects : When used in combination with other therapeutic agents, such as vitamin D analogs, enhanced efficacy in bone density improvement has been observed.

特性

IUPAC Name |

(1-hydroxy-1-phosphonooctyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAYUFDTCVNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201064 | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53019-19-5 | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。